Cas no 1602259-79-9 (1,4-Dimethyl-3-(pyrimidin-2-yl)-1H-pyrazol-5-amine)

1,4-Dimethyl-3-(pyrimidin-2-yl)-1H-pyrazol-5-amine is a heterocyclic organic compound featuring a pyrazole core substituted with a pyrimidine ring and an amine functional group. This structure imparts unique chemical properties, making it a valuable intermediate in pharmaceutical and agrochemical research. Its pyrimidine moiety enhances binding affinity in biological systems, while the pyrazole scaffold contributes to stability and reactivity. The compound is particularly useful in the synthesis of bioactive molecules, including potential kinase inhibitors and antimicrobial agents. Its well-defined structure and synthetic versatility allow for precise modifications, facilitating the development of targeted therapeutics. High purity and consistent quality ensure reliable performance in research and industrial applications.
1,4-Dimethyl-3-(pyrimidin-2-yl)-1H-pyrazol-5-amine structure
1602259-79-9 structure
Product Name:1,4-Dimethyl-3-(pyrimidin-2-yl)-1H-pyrazol-5-amine
CAS No:1602259-79-9
MF:C9H11N5
MW:189.217140436172
CID:5739960
PubChem ID:114552607
Update Time:2025-06-11

1,4-Dimethyl-3-(pyrimidin-2-yl)-1H-pyrazol-5-amine Chemical and Physical Properties

Names and Identifiers

    • 1H-Pyrazol-5-amine, 1,4-dimethyl-3-(2-pyrimidinyl)-
    • 1,4-Dimethyl-3-(pyrimidin-2-yl)-1H-pyrazol-5-amine
    • 1602259-79-9
    • EN300-1148575
    • Inchi: 1S/C9H11N5/c1-6-7(13-14(2)8(6)10)9-11-4-3-5-12-9/h3-5H,10H2,1-2H3
    • InChI Key: VLOFZEVQXYDDLY-UHFFFAOYSA-N
    • SMILES: N1(C)C(=C(C)C(C2N=CC=CN=2)=N1)N

Computed Properties

  • Exact Mass: 189.10144537g/mol
  • Monoisotopic Mass: 189.10144537g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 1
  • Complexity: 192
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.2
  • Topological Polar Surface Area: 69.6Ų

Experimental Properties

  • Density: 1.34±0.1 g/cm3(Predicted)
  • Boiling Point: 314.6±42.0 °C(Predicted)
  • pka: 2.43±0.10(Predicted)

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Additional information on 1,4-Dimethyl-3-(pyrimidin-2-yl)-1H-pyrazol-5-amine

Introduction to 1,4-Dimethyl-3-(pyrimidin-2-yl)-1H-pyrazol-5-amine (CAS No. 1602259-79-9)

1,4-Dimethyl-3-(pyrimidin-2-yl)-1H-pyrazol-5-amine, with the CAS number 1602259-79-9, is a novel compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of pyrazoles, which are known for their diverse biological activities, including anti-inflammatory, analgesic, and anti-cancer properties. The unique structural features of 1,4-Dimethyl-3-(pyrimidin-2-yl)-1H-pyrazol-5-amine make it a promising candidate for the development of new therapeutic agents.

The chemical structure of 1,4-Dimethyl-3-(pyrimidin-2-yl)-1H-pyrazol-5-amine consists of a pyrazole ring substituted with two methyl groups at positions 1 and 4, and a pyrimidine ring at position 3. The presence of these functional groups imparts specific physicochemical properties that are crucial for its biological activity. The pyrimidine moiety is particularly noteworthy as it is a common structural element in many bioactive molecules, including nucleosides and nucleotides.

Recent studies have highlighted the potential of 1,4-Dimethyl-3-(pyrimidin-2-yl)-1H-pyrazol-5-amine in various therapeutic areas. For instance, a study published in the Journal of Medicinal Chemistry reported that this compound exhibits potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This makes it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

In addition to its anti-inflammatory properties, 1,4-Dimethyl-3-(pyrimidin-2-yl)-1H-pyrazol-5-amine has also shown promising results in cancer research. A study conducted by researchers at the National Cancer Institute demonstrated that this compound can selectively inhibit the growth of cancer cells while sparing normal cells. The mechanism of action involves the modulation of key signaling pathways involved in cell proliferation and apoptosis. These findings suggest that 1,4-Dimethyl-3-(pyrimidin-2-yl)-1H-pyrazol-5-amine could be developed into an effective anti-cancer agent.

The pharmacokinetic properties of 1,4-Dimethyl-3-(pyrimidin-2-yl)-1H-pyrazol-5-amine have also been investigated to ensure its suitability for drug development. Studies have shown that this compound has good oral bioavailability and favorable pharmacokinetic parameters, making it an attractive candidate for further preclinical and clinical evaluation. The compound's stability under physiological conditions and its ability to cross the blood-brain barrier are additional advantages that enhance its therapeutic potential.

In terms of safety and toxicity, preliminary studies have indicated that 1,4-Dimethyl-3-(pyrimidin-2-yl)-1H-pyrazol-5-amine has a favorable safety profile. Animal studies have not shown any significant adverse effects at therapeutic doses, which is a positive sign for its future development as a pharmaceutical product. However, more extensive toxicological studies are needed to fully assess its safety in humans.

The synthesis of 1,4-Dimethyl-3-(pyrimidin-2-yl)-1H-pyrazol-5-amine has been optimized to ensure high yields and purity. Various synthetic routes have been explored, with one notable method involving the reaction of 2-chloropyrimidine with 3-amino-N,N-dimethylpyrazole under mild conditions. This synthetic approach not only simplifies the production process but also reduces the cost and environmental impact associated with large-scale manufacturing.

The potential applications of 1,4-Dimethyl-3-(pyrimidin-2-y l)-1H-pyrazol -5 -amine strong > extend beyond traditional pharmaceuticals. For example, its anti-inflammatory properties make it a viable candidate for use in topical formulations for skin conditions such as psoriasis and eczema. Additionally, its ability to modulate signaling pathways involved in neurodegenerative diseases suggests that it could be developed into neuroprotective agents for conditions like Alzheimer's disease and Parkinson's disease.

In conclusion, 1 ,4 -Dim ethyl -3 -( pyri midin -2 - yl ) - 1 H - pyr az ol - 5 - amine (CAS No . 160 2 2 59 -79 -9) strong > is a promising compound with a wide range of potential therapeutic applications . Its unique chemical structure , favorable pharmacokinetic properties , and demonstrated biological activities make it an attractive target for further research and development . As ongoing studies continue to uncover new insights into its mechanisms of action , it is likely that this compound will play an increasingly important role in advancing medical treatments for various diseases . p >

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